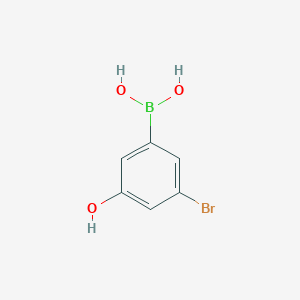

3-Bromo-5-hydroxyphenylboronic acid

Vue d'ensemble

Description

3-Bromo-5-hydroxyphenylboronic acid is an organic compound and a derivative of phenylboronic acid. It is used as a reagent in organic synthesis . The compound has a CAS Number of 2096341-66-9 and a molecular weight of 216.83 . Its linear formula is C6H6BBrO3 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6BBrO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9-11H . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Medicinal Applications

3-Bromo-5-hydroxyphenylboronic acid is utilized in the synthesis of various derivatives with potential pharmacological properties. For instance, the compound serves as a precursor in the palladium-catalyzed Suzuki cross-coupling reactions to produce thiophene derivatives. These derivatives exhibit significant bioactivities, such as haemolytic, biofilm inhibition, and anti-thrombolytic activities. Specifically, certain thiophene molecules synthesized using arylboronic acids, including this compound, have shown promising medicinal applications due to their high bioactivity profiles (Ikram et al., 2015).

Molecular Structure and Vibrational Studies

The molecular structure and vibrational properties of 3-hydroxyphenylboronic acids, closely related to this compound, have been extensively studied. These studies involve computational methods like ab initio Hatree–Fock (HF) and density functional theory (DFT), which help in understanding the electronic and geometric configurations of the molecule. Such detailed analyses provide insights into the stable conformers and their vibrational frequencies, contributing to the fundamental understanding of these compounds' chemical behavior (Sert, Ucun, & Böyükata, 2013).

Antiproliferative and Proapoptotic Properties

Research on simple phenylboronic acid derivatives, including this compound analogs, has uncovered their antiproliferative and proapoptotic potential against cancer cells. These compounds have demonstrated a clear structure-activity relationship, showing high antiproliferative properties in various cancer cell lines. Some derivatives specifically induce cell cycle arrest and caspase-3 activation, leading to apoptosis in cancer cells, highlighting their potential as novel anticancer agents (Psurski et al., 2018).

Antioxidant Activity

Bromophenols, structurally similar to this compound, extracted from marine red algae have shown significant antioxidant activities. These compounds are capable of scavenging free radicals, with activities often stronger than or comparable to known antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests that derivatives of this compound could also possess potent antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases (Li, Li, Gloer, & Wang, 2011).

Halodeboronation Studies

The compound also finds applications in halodeboronation reactions. A study on the NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid, a compound structurally similar to this compound, demonstrated the versatility of aryl boronic acids in synthetic chemistry. The generality of this transformation was validated through the successful halodeboronation of various aryl boronic acids, yielding aryl bromides and chlorides. Such reactions underscore the utility of this compound in facilitating diverse synthetic pathways (Szumigala, Devine, Gauthier, & Volante, 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust or fumes, avoiding contact with skin and eyes, and using personal protective equipment .

Mécanisme D'action

Target of Action

3-Bromo-5-hydroxyphenylboronic acid is primarily used as a reagent in Suzuki-Miyaura coupling reactions . The primary targets of this compound are aryl halides, with which it forms carbon-carbon bonds in the presence of a palladium catalyst .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling . In this process, the boron atom in the boronic acid forms a bond with the carbon atom of the aryl halide, facilitated by a palladium catalyst .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, and is particularly useful due to its mild reaction conditions and the stability of the organoboron reagents used .

Result of Action

The primary result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific aryl halides used in the reaction .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires a palladium catalyst and a base . Additionally, the reaction is typically performed under an inert atmosphere to prevent oxidation . The temperature can also impact the reaction, with higher temperatures generally increasing the rate of the reaction .

Propriétés

IUPAC Name |

(3-bromo-5-hydroxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BBrO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZFFUITZWZGEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BBrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B3115359.png)

![2-[2-(Bromomethyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3115410.png)